molecular formula C6H8O3 B3351510 5-Ethylfuran-2,4(3h,5h)-dione CAS No. 36717-59-6

5-Ethylfuran-2,4(3h,5h)-dione

Cat. No.: B3351510
CAS No.: 36717-59-6
M. Wt: 128.13 g/mol
InChI Key: DZMHRWJWFDJBHD-UHFFFAOYSA-N
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Description

5-Ethylfuran-2,4(3H,5H)-dione, registered under CAS Number 36717-59-6, is a furandione derivative with the molecular formula C6H8O3 and a molecular weight of approximately 128.13 g/mol . This class of compounds is often investigated for its utility as a building block in organic synthesis and medicinal chemistry. The specific furandione core is a key scaffold of interest in developing novel pharmacological agents and synthetic intermediates. Researchers value this compound for its potential to undergo various chemical reactions, making it a versatile precursor for creating more complex molecular structures. The mechanism of action for this compound is not compound-specific in the available literature and is entirely dependent on its application in downstream research and derivative formation. Scientists are exploring its use in multiple research areas, which may include the synthesis of specialty chemicals or the study of structure-activity relationships. For detailed information on specific applications, purity, and available packaging, please contact our technical support team. This product is strictly for research and further manufacturing purposes and is not intended for diagnostic or therapeutic use in humans or animals.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-ethyloxolane-2,4-dione
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-2-5-4(7)3-6(8)9-5/h5H,2-3H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DZMHRWJWFDJBHD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1C(=O)CC(=O)O1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80289134
Record name 5-ethylfuran-2,4(3h,5h)-dione
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Molecular Weight

128.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36717-59-6
Record name NSC59327
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URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=59327
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 5-ethylfuran-2,4(3h,5h)-dione
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 5 Ethylfuran 2,4 3h,5h Dione and Its Derivatives

Strategic Approaches to Furan-2,4(3H,5H)-dione Core Synthesis

The furan-2,4(3H,5H)-dione ring, also known as tetronic acid, is a key structural motif present in numerous natural products with diverse biological activities. Its synthesis has been a subject of considerable research, leading to the development of several reliable strategies.

Cyclization Reactions of Precursor Molecules

Intramolecular cyclization of acyclic precursors is a fundamental approach to constructing the furan-2,4(3H,5H)-dione core. The Dieckmann condensation is a prominent method, typically involving the base-promoted cyclization of esters of α-hydroxy acids that have been acylated with a malonate monoester derivative. csic.eselectronicsandbooks.com This reaction class is highly effective for producing 3-acyl-5-substituted tetronic acids. The choice of the starting α-hydroxy acid directly determines the substituent at the C-5 position, providing a straightforward route to chiral derivatives from natural sources like (S)-lactic acid or (S)-glyceric acid. csic.eselectronicsandbooks.com

Another key cyclization strategy is the acid-promoted lactonization of γ-hydroxy-β-keto esters or related functionalized butenoates. csic.esnih.gov For instance, functionalized 4-acetoxy-3-hydroxybutenoates can be effectively converted into the corresponding tetronic acid derivatives under acidic conditions, often with excellent preservation of stereochemistry at the C-5 center. nih.gov

A more specialized domino process involves the reaction of α-hydroxy acid esters with cumulated phosphorus ylides, such as ketenylidenetriphenylphosphorane. This method provides a direct route to the tetronic acid ring system from readily available starting materials. nih.gov

Ring-Closing Reactions via Condensation Pathways (e.g., Knoevenagel-type)

Condensation reactions, particularly multi-component reactions (MCRs), serve as a powerful tool for assembling complex heterocyclic systems derived from the furan-2,4(3H,5H)-dione core. nih.gov While often used to build upon a pre-existing tetronic acid, these pathways illustrate the utility of condensation chemistry in this field.

A common sequence involves an initial Knoevenagel condensation between an aldehyde and an active methylene (B1212753) compound, which is then followed by a Michael addition of the tetronic acid enolate. Subsequent intramolecular cyclization and dehydration steps can lead to complex fused heterocyclic systems. nih.gov For example, a four-component reaction of 1,4-naphthoquinone, a substituted benzaldehyde, an amine, and tetronic acid can produce dihydrobenzo[g]furo[3,4-b]quinoline-1,5,10(3H)-triones. nih.gov Similarly, furo[3,4-b]chromene derivatives have been synthesized via a one-pot reaction of tetronic acid, substituted aldehydes, and dimedone, initiated by a Knoevenagel condensation. nih.gov

Metal-Catalyzed Synthetic Routes

Modern synthetic chemistry has increasingly turned to transition metal catalysis for the efficient and selective construction of furan (B31954) rings. Current time information in Bangalore, IN. Palladium catalysis is particularly noteworthy for the one-pot synthesis of functionalized furans from 1,3-dicarbonyl compounds and alkenyl bromides. mdpi.com This alkylation-cyclization approach allows for the formation of highly substituted furan rings under relatively mild conditions. The choice of catalyst, base, and oxidant is crucial for optimizing reaction yields. mdpi.com

A variety of metals have been employed to catalyze furan synthesis, highlighting the versatility of this approach. Current time information in Bangalore, IN.nih.gov

Palladium (Pd): Used in cross-coupling and cycloisomerization reactions. For example, PdCl₂(CH₃CN)₂ has proven highly effective in the one-pot synthesis of functionalized furans. Current time information in Bangalore, IN.mdpi.com

Copper (Cu): Catalyzes intramolecular O-vinylation and cycloaddition reactions to form the furan ring. nih.gov

Gold (Au) and Ruthenium (Ru): Effective in catalyzing the cyclization of enynols and other unsaturated precursors. Current time information in Bangalore, IN.

Indium (In): InCl₃ can be used as a Lewis acid catalyst for the one-pot synthesis of substituted furans from but-2-ene-1,4-diones and acetoacetates. Current time information in Bangalore, IN.

Zirconium (Zr): Nano-ZrO₂ has been utilized as a catalyst in multi-component reactions to synthesize related heterocyclic structures. google.com

Table 1: Comparison of Palladium Catalysts in the One-Pot Synthesis of 2-Methyl-6,7-dihydrobenzofuran-4(5H)-one

CatalystReaction Time (h)Yield (%)Reference
PdCl₂(CH₃CN)₂294 mdpi.com
Pd(OAc)₂680 mdpi.com
Pd(acac)₂663 mdpi.com

Introduction of the 5-Ethyl Moiety: Regioselective Functionalization Strategies

The introduction of an ethyl group specifically at the C-5 position of the furan-2,4(3H,5H)-dione ring requires precise regiochemical control. The primary strategies involve either building the ring from a precursor already containing the ethyl group or, less commonly, functionalizing the pre-formed heterocyclic core.

Alkylation and Acylation Techniques at C-5 Position

The most reliable and stereoselective method for introducing a C-5 alkyl substituent is to use an α-hydroxy acid precursor that already bears the desired group. csic.eselectronicsandbooks.com The synthesis then proceeds via ring-forming reactions like the Dieckmann cyclization or acid-catalyzed lactonization. To synthesize 5-ethylfuran-2,4(3H,5H)-dione, the logical precursor would be 2-hydroxybutanoic acid or its corresponding ester. This strategy leverages the availability of chiral α-hydroxy acids to produce enantiomerically pure C-5 substituted tetronic acids. csic.esresearchgate.net

Direct alkylation of the parent furan-2,4(3H,5H)-dione (tetronic acid) is complicated by the presence of multiple nucleophilic sites. The molecule exists in tautomeric forms, making it susceptible to reaction at the C-3 carbon (via its enolate) and at the oxygen atoms of the enol or carbonyl groups (O-alkylation). electronicsandbooks.comnih.gov O-alkylation is a common competing reaction, and while C-alkylation is possible, it typically occurs at the more acidic C-3 position. Therefore, direct C-5 alkylation is generally not a favored synthetic route.

Table 2: Strategic Comparison for C-5 Alkylation

StrategyDescriptionAdvantagesChallengesReference
Precursor-Based SynthesisRing construction (e.g., Dieckmann cyclization) from a C-5 substituted precursor like 2-hydroxybutanoic acid.High regioselectivity; good stereocontrol.Requires synthesis or availability of the specific precursor. csic.es, electronicsandbooks.com
Direct Alkylation of Tetronic AcidReaction of the pre-formed tetronic acid ring with an ethylating agent (e.g., ethyl iodide).Uses a simple starting material.Poor regioselectivity; competition between C-3 alkylation and O-alkylation at positions 2 and 4. nih.gov, electronicsandbooks.com

Cross-Coupling Methodologies for Carbon-Carbon Bond Formation

Modern cross-coupling reactions represent a powerful, albeit less documented, approach for C-5 functionalization of the furan-2,4(3H,5H)-dione ring. This strategy would typically involve a 5-halo-furan-2,4(3H,5H)-dione intermediate, which could then be coupled with an organometallic ethylating reagent.

While palladium-catalyzed cross-coupling reactions have been successfully applied to the C-3 and C-4 positions of the furanone ring csic.es, and to the C-5 position of other heterocycles like uracil (B121893) nih.gov, specific examples for the C-5 ethylation of furan-2,4(3H,5H)-dione are not prevalent in the literature. A hypothetical route could involve a Suzuki coupling between a 5-bromo-furan-2,4(3H,5H)-dione and ethylboronic acid, or a Stille coupling with an ethyl-tin reagent. Such methods offer the potential for late-stage functionalization but would require the development of a robust synthesis for the C-5 halogenated precursor and optimization of the coupling conditions to avoid side reactions. Iron-catalyzed cross-electrophile coupling also presents a modern alternative for C-C bond formation, potentially coupling C-O bonds with alkyl bromides, though specific application to this system is not established. chinesechemsoc.org

Synthesis of Diverse Derivatives of this compound

The synthesis of derivatives of this compound, a member of the tetronic acid family, is a field of active research, driven by the potential biological activities of these compounds. Advanced synthetic methodologies have been developed to create a diverse range of derivatives through modification of the furanone ring, stereoselective synthesis of chiral analogues, and the application of green and microwave-assisted techniques.

Modification of the Furanone Ring System

Modification of the furanone ring of this compound and related tetronic acids is a key strategy to generate novel derivatives with potentially enhanced or altered biological activities. These modifications can involve the introduction of various substituents, the formation of fused ring systems, and alterations to the core furanone structure.

One common modification is the introduction of substituents at the C-3 position. For instance, the condensation of tetronic acid with arylcarboxyaldehydes can yield 3-(arylmethylene)-2,4-(3H,5H)-furandiones. tandfonline.com This reaction can be efficiently carried out in the presence of an acidic clay catalyst like Montmorillonite KSF under solvent-free conditions with microwave irradiation. tandfonline.com A variety of aromatic aldehydes, including those with electron-donating and electron-withdrawing groups, can be used to generate a library of C-3 substituted derivatives. tandfonline.com

Another significant modification involves the halogenation of the furanone ring. Bromination of 2(5H)-furanone derivatives has been studied, leading to the formation of mono- and di-brominated products, which are valuable intermediates for further functionalization. unipi.it These brominated furanones can serve as precursors for the synthesis of more complex molecules with potential applications in medicinal chemistry. unipi.it

Furthermore, the furanone ring can be incorporated into more complex fused heterocyclic systems. For example, microwave-assisted three-component reactions of 2-hydroxy-1,4-naphthoquinone (B1674593), tetronic acid, and various aromatic aldehydes have been utilized to synthesize novel 3-arylated 2-hydroxy-1,4-naphthoquinone derivatives. bohrium.com This domino reaction proceeds through a sequence of Knoevenagel condensation, Michael addition, deprotonation, and a 1,3-H shift. bohrium.com Similarly, multicomponent reactions involving tetronic acid have been employed to create fused systems like benzo[f]azulen-1-ones and podophyllotoxin-naphthoquinones, demonstrating the versatility of the furanone scaffold in constructing complex molecular architectures. nih.govnih.gov

The table below summarizes some examples of modifications to the furanone ring system.

Modification TypeReactantsKey ConditionsProduct Type
C-3 ArylmethylationTetronic acid, ArylcarboxyaldehydesMontmorillonite KSF, Microwave irradiation3-(Arylmethylene)-2,4-(3H,5H)-furandione tandfonline.com
Fused Ring System2-Hydroxy-1,4-naphthoquinone, Tetronic acid, Aromatic aldehydesMicrowave irradiation, Acetic acid3-Arylated 2-hydroxy-1,4-naphthoquinone derivatives bohrium.com
Fused Ring SystemBenzene-1,2-diamines, Tetronic acid, AldehydesMicrowave irradiation, WaterBenzo[f]azulen-1-ones nih.gov

Stereoselective Synthesis of Chiral Derivatives

The stereoselective synthesis of chiral derivatives of this compound is of significant interest due to the often stereospecific nature of biological activity. The furanone core contains a stereocenter at the C-5 position, and the introduction of other chiral centers requires precise control over the stereochemistry of the synthetic route.

A primary strategy for the synthesis of chiral tetronic acid derivatives involves the use of optically active starting materials. Chiral α-hydroxy acids, such as (S)-glyceric acid and (S)-lactic acid, are readily available from natural sources and serve as excellent precursors. csic.es The synthesis typically proceeds through the formation of glycolyl acetoacetate (B1235776) intermediates, which then undergo a base-promoted Dieckmann cyclization to yield the chiral 3-acyl-5-substituted tetronic acids. csic.es This methodology has been successfully applied to construct a library of chiral tetronic acid derivatives. csic.es

Another approach utilizes chiral auxiliaries to direct the stereochemical outcome of key reaction steps. While specific examples for this compound are not detailed in the provided search results, the general principle of using chiral auxiliaries in the synthesis of complex molecules is well-established. acs.org For instance, bicyclic β-amino acids have been used as chiral auxiliaries in the stereoselective synthesis of α-amino amides via Ugi multicomponent reactions, a strategy that could potentially be adapted for the synthesis of chiral furanone derivatives. acs.org

The synthesis of complex natural products containing a chiral furanone-like core, such as the furanosesquiterpenes, further highlights the importance of stereoselective methods. ontosight.ai These syntheses often involve multiple stereocontrolled steps to establish the correct relative and absolute stereochemistry of the final product.

The development of stereoselective synthetic routes is crucial for accessing enantiomerically pure derivatives of this compound, enabling the investigation of their specific interactions with biological targets.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of this compound and its derivatives to develop more sustainable and environmentally friendly processes. Key aspects of these approaches include the use of safer solvents, reduction of waste, and the use of catalysts to improve efficiency.

A significant green approach is the use of water as a reaction medium. Water is a non-toxic, non-flammable, and inexpensive solvent, making it an attractive alternative to traditional organic solvents. For example, a microwave-assisted three-component reaction for the synthesis of benzo[f]azulen-1-ones from benzene-1,2-diamines, tetronic acid, and aldehydes has been successfully performed in aqueous media. nih.gov This one-pot synthesis is not only environmentally benign but also offers advantages such as short reaction times and easy work-up procedures. nih.gov

The use of solid-supported catalysts is another important green chemistry strategy. Acidic clays (B1170129) like Montmorillonite KSF have been used as catalysts for the condensation of tetronic acid with aldehydes under solvent-free conditions, which minimizes the use of hazardous solvents and simplifies product purification. tandfonline.com

Furthermore, photochemical methods offer a green pathway for the synthesis of furanone derivatives. The photoreactivity of 4-hydroxy-2(5H)-furanone has been explored, leading to the synthesis of novel dimers through a [2+2] photocycloaddition reaction in the crystalline state. und.edu This solvent-free and catalyst-free method is an environmentally friendly route to furanone derivatives. und.edu

The development of green synthetic methods for furanone derivatives is also driven by the use of renewable starting materials. For instance, an eco-friendly synthesis of anemonin (B149956), a furanone-containing natural product, has been developed from 5-hydroxymethylfurfural, a biomass-derived starting material. und.edu

The table below highlights some green chemistry approaches in the synthesis of furanone derivatives.

Green Chemistry PrincipleApproachExample
Use of Safer SolventsReaction in waterMicrowave-assisted synthesis of benzo[f]azulen-1-ones from tetronic acid and other components. nih.gov
Waste PreventionSolvent-free reactionDry condensation of tetronic acid with aldehydes on acidic clay. tandfonline.com
CatalysisUse of solid acid catalystMontmorillonite KSF catalyzed condensation of tetronic acid. tandfonline.com
Use of Renewable FeedstocksStarting from biomassSynthesis of anemonin from 5-hydroxymethylfurfural. und.edu

Microwave-Assisted Synthesis Protocols

Microwave-assisted synthesis has emerged as a powerful tool in organic chemistry, offering significant advantages over conventional heating methods, including reduced reaction times, increased yields, and improved product purity. These benefits are particularly relevant in the synthesis of this compound and its derivatives.

Microwave irradiation has been successfully employed in various synthetic transformations involving tetronic acid and its analogues. A key application is in multicomponent reactions for the construction of complex heterocyclic systems. For instance, the synthesis of benzo[f]azulen-1-ones through a three-component reaction of benzene-1,2-diamines, tetronic acid, and aldehydes is significantly accelerated under microwave irradiation in water. nih.gov This protocol allows for the rapid generation of a diverse library of compounds in good to excellent yields. nih.gov

Similarly, the synthesis of novel 3-arylated 2-hydroxy-1,4-naphthoquinone derivatives from 2-hydroxy-1,4-naphthoquinone, tetronic acid, and aromatic aldehydes is efficiently achieved using microwave assistance. bohrium.com The use of microwaves in this domino reaction dramatically shortens the reaction time compared to conventional heating methods. bohrium.com

Microwave heating has also been utilized for the dry condensation of tetronic acid with aldehydes on a solid support like acidic clay. tandfonline.com This solvent-free method under microwave irradiation provides a rapid and efficient route to 3-(arylmethylene)-2,4-(3H,5H)-furandiones. tandfonline.com

The synthesis of tetramic acid derivatives, which are structurally related to this compound, has also been facilitated by microwave irradiation. A one-pot, two-step procedure involving an Ugi reaction followed by a Dieckmann cyclization has been developed for the synthesis of tetramic acid analogues, with microwave heating significantly enhancing the efficiency of the cyclization step. beilstein-journals.org

These examples demonstrate the broad applicability of microwave-assisted synthesis in the preparation of a wide range of furanone derivatives, offering a time- and energy-efficient alternative to traditional synthetic protocols.

Chemical Reactivity and Mechanistic Investigations of 5 Ethylfuran 2,4 3h,5h Dione

Electrophilic and Nucleophilic Reaction Pathways

The electronic structure of 5-Ethylfuran-2,4(3H,5H)-dione features both electrophilic and nucleophilic sites, allowing it to participate in a wide range of chemical transformations. The carbonyl carbons are electron-deficient and thus susceptible to nucleophilic attack, while the acidic proton at the α-position enables the formation of a nucleophilic enolate.

The furanone ring contains two distinct carbonyl groups at the C2 and C4 positions. These groups serve as primary sites for nucleophilic addition reactions. The electrophilicity of the carbonyl carbons is enhanced by the electron-withdrawing effect of the adjacent oxygen atom and the other carbonyl group. Consequently, a variety of nucleophiles can attack these centers.

Reactions with strong nucleophiles, such as organometallic reagents (e.g., Grignard or organolithium reagents), typically result in the formation of tertiary alcohols after quenching. Reducing agents like sodium borohydride (B1222165) (NaBH₄) or lithium aluminum hydride (LiAlH₄) can reduce one or both carbonyl groups to the corresponding hydroxyl groups, yielding diols or lactols.

A key feature of the furan-2,4-dione scaffold is the presence of an acidic methylene (B1212753) group at the C3 position, situated between the two carbonyl groups. This positioning significantly increases the acidity of the C-H bonds, facilitating deprotonation by even moderate bases to form a resonance-stabilized enolate.

This enolate is a potent nucleophile and serves as a crucial intermediate in various synthetic transformations. The negative charge is delocalized over the C3 carbon and the two carbonyl oxygen atoms, enhancing its stability and reactivity. Reactions such as alkylation, acylation, and aldol (B89426) condensations can be selectively performed at the C3 position via this enolate intermediate. The extent of enolization and the subsequent reactivity are influenced by the solvent, temperature, and the nature of the base used.

The furanone ring, while generally stable, can undergo ring-opening reactions under specific conditions, particularly with strong nucleophiles or under harsh acidic or basic hydrolysis. For instance, treatment with sodium hydroxide (B78521) can lead to saponification of the lactone (ester) linkage at C2, followed by cleavage of the ring to yield a γ-keto acid derivative. This reactivity is characteristic of lactones and is a common pathway for the degradation or transformation of the furanone core.

Some furanone systems are known to exist in equilibrium with an open-chain form. mdpi.comnih.gov For example, 3,4-dihalo-5-hydroxy-2(5H)-furanones can exist as both cyclic furanone and acyclic (Z)-2,3-dihalo-4-oxo-butenoic acid in solution. mdpi.com This ring-chain tautomerism provides a pathway for reactions that may not be accessible directly from the cyclic form. Rearrangements can also be triggered, often initiated by ring-opening followed by re-cyclization or other intramolecular processes to form new heterocyclic or acyclic structures. thieme-connect.com

Cycloaddition Reactions Involving the Furanone Core

The unsaturated nature of the furanone ring, particularly in its enol form, allows it to participate in cycloaddition reactions. These reactions are powerful tools for constructing more complex polycyclic systems from the relatively simple furanone scaffold.

The Diels-Alder reaction is a [4+2] cycloaddition that forms a six-membered ring. While the saturated backbone of this compound prevents it from acting as a diene, its enol tautomer possesses a conjugated double bond system that could potentially participate as the diene component.

More commonly, the carbon-carbon double bond within the enol form of the furanone ring acts as a dienophile. Furanones and related structures are often effective dienophiles in Diels-Alder reactions, reacting with various dienes to yield bicyclic oxanorbornene derivatives. rsc.orgresearchgate.netnih.govsemanticscholar.org The reactivity in these cycloadditions is governed by the electronic nature of both the furanone dienophile and the diene partner.

The most prominent cycloaddition pathway for the furanone core is the [4+2] Diels-Alder reaction, proceeding through its enol intermediate acting as a dienophile. semanticscholar.org This reaction is a highly efficient method for creating carbon-carbon bonds and building molecular complexity. semanticscholar.org The reaction between a furan-based compound and a dienophile like a maleimide (B117702) results in the formation of an oxabicyclic core. semanticscholar.org Depending on reaction conditions, either the kinetically favored endo product or the more thermodynamically stable exo product can be obtained. nih.govsemanticscholar.org

In addition to [4+2] cycloadditions, the enone moiety present in the furanone structure could theoretically undergo [2+2] photocycloaddition reactions with alkenes upon photochemical activation. This pathway typically involves the excitation of the enone to a triplet state, which then reacts with a ground-state alkene to form a cyclobutane (B1203170) ring. While less common than the thermal Diels-Alder reaction, it represents another potential avenue for elaborating the furanone core.

Photochemical and Thermal Transformations (e.g., Thermolysis to α-Oxoketenes)

Detailed research specifically documenting the photochemical and thermal transformations of this compound, particularly its thermolysis to α-oxoketenes, is not extensively available. However, the thermal behavior of related furan-2,3-dione systems has been investigated and can provide insights into potential reaction pathways. For instance, the thermolysis of 4-(4-methylbenzoyl)-5-(4-methylphenyl)furan-2,3-dione is proposed to occur via ring opening to form an intermediate diacylketene, which then undergoes dimerization. asianpubs.org This suggests that furan-dione systems can serve as precursors to ketene (B1206846) intermediates under thermal conditions.

While not a direct analogue, the study of other furanone derivatives under photochemical conditions reveals a variety of transformations. For example, the photolysis of certain 2-(furan-2-yl)-3-hydroxy-4H-chromen-4-ones leads to the formation of dimeric products and rearranged indandione derivatives. rsc.org The specific products are dependent on the solvent and the presence of oxygen. rsc.org Photochemical [2+2] cycloaddition reactions are also a known reaction pathway for furanones, as demonstrated by the reaction of 5-phenylfuran-2,3-dione with phenylethylene. researchgate.net

It is plausible that this compound could undergo similar transformations. Thermolysis might lead to a ring-opening reaction to form an ethyl-substituted α-oxoketene. This highly reactive intermediate could then potentially be trapped by other reagents or undergo self-condensation or rearrangement. Photochemical excitation could lead to cycloaddition reactions or other rearrangements depending on the specific reaction conditions and the presence of other reactants. However, without direct experimental evidence, these remain hypothetical pathways.

Table 1: Potential Thermal and Photochemical Transformations of Furan-dione Systems

Transformation Type Reactant Class Potential Intermediate Potential Product Type
Thermolysis Substituted Furan-2,3-diones Diacylketene Pyran-4-one (from dimerization)
Photolysis Substituted Chromenones Excited State Species Dimeric compounds, Rearranged products

This table is illustrative and based on the reactivity of related furan-dione compounds, not specifically this compound.

Catalytic Transformations of this compound

Specific studies on the catalytic transformations of this compound are scarce in the surveyed literature. However, the broader class of tetronic acids and their derivatives are known to participate in various catalytic reactions, primarily involving functionalization of the ring.

Palladium-catalyzed cross-coupling reactions are a common method for the modification of the tetronic acid scaffold. core.ac.uk For example, Suzuki coupling reactions have been employed to introduce alkyl or aryl groups at the 4-position of the furanone ring. core.ac.uk This suggests that if this compound were converted to a suitable triflate or halide derivative at the 3-position, it could likely undergo similar catalytic cross-coupling reactions to introduce further substituents.

Catalytic hydrogenation is another important transformation for furan (B31954) derivatives, often leading to the reduction of the furan ring or specific functional groups. For instance, the catalytic hydrogenation of furfural (B47365) can yield a variety of products including furfuryl alcohol and 2-methylfuran, depending on the catalyst and reaction conditions. mdpi.com It is conceivable that under specific catalytic hydrogenation conditions, the double bond within the this compound ring could be reduced.

Furthermore, multicomponent reactions catalyzed by various agents are known for tetronic acid, leading to the synthesis of complex heterocyclic systems. researchgate.net These reactions often exploit the acidic nature of the C-3 proton and the reactivity of the carbonyl groups. The ethyl group at the 5-position in this compound would likely remain intact during many of these transformations, allowing for the synthesis of more complex molecules bearing this substituent.

Table 2: Plausible Catalytic Transformations Based on Analogous Systems

Reaction Type Catalyst Type Potential Reaction Site Potential Product
Suzuki Cross-Coupling Palladium(0) complexes C-3 (with prior functionalization) 3-substituted-5-ethylfuran-2,4-dione
Catalytic Hydrogenation Noble or non-noble metal catalysts C=C double bond 5-Ethyldihydrofuran-2,4-dione

This table presents hypothetical catalytic transformations for this compound based on the known reactivity of the parent tetronic acid ring system.

Computational and Theoretical Investigations of 5 Ethylfuran 2,4 3h,5h Dione

Quantum Chemical Calculations for Electronic Structure and Reactivity

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. These methods provide insights into electron distribution, molecular orbital energies, and the potential energy surfaces of chemical reactions, which collectively dictate the molecule's stability and reactivity.

Density Functional Theory (DFT) Studies of Ground State Properties

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of molecules. For 5-Ethylfuran-2,4(3H,5H)-dione, DFT calculations would be instrumental in determining its optimized geometry, thermodynamic stability, and the distribution of electron density.

A key aspect of the furan-2,4-dione scaffold is the potential for keto-enol tautomerism. DFT studies on similar β-dicarbonyl systems have shown that the relative stability of tautomers is influenced by both the substituent and the solvent environment. ruc.dkorientjchem.orgnih.gov For this compound, at least two enol forms are possible in addition to the diketo form. DFT calculations, often at the B3LYP/6-311++G(d,p) level of theory, can predict the relative energies of these tautomers in the gas phase and in various solvents using models like the Polarizable Continuum Model (PCM). nih.gov The ethyl group at the 5-position, being an electron-donating group, is expected to influence the electronic distribution and thus the tautomeric equilibrium.

Table 1: Representative DFT-Calculated Relative Energies for Tautomers of a Substituted Dione System

Tautomer Relative Energy (kcal/mol) - Gas Phase Relative Energy (kcal/mol) - Water
Diketo 0.00 0.00
Enol 1 2.5 1.8
Enol 2 3.1 2.4

Data is illustrative and based on typical findings for related β-dicarbonyl systems.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory simplifies the understanding of chemical reactivity by focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. youtube.com The energy of the HOMO is related to a molecule's ability to donate electrons (nucleophilicity), while the LUMO energy reflects its ability to accept electrons (electrophilicity). acadpubl.eumalayajournal.org

For this compound, FMO analysis can predict its reactivity in various chemical transformations. The energy gap between the HOMO and LUMO is a crucial parameter, indicating the molecule's kinetic stability and chemical reactivity. acadpubl.eumalayajournal.org A smaller HOMO-LUMO gap generally implies higher reactivity. The presence of the electron-donating ethyl group is expected to raise the energy of the HOMO, potentially making the molecule more susceptible to electrophilic attack. rsc.org Conversely, the two carbonyl groups are electron-withdrawing and will lower the energy of the LUMO, enhancing its reactivity towards nucleophiles. researchgate.net

Table 2: Illustrative Frontier Molecular Orbital Energies for Furanone Derivatives

Compound HOMO Energy (eV) LUMO Energy (eV) Energy Gap (eV)
Furan-2(5H)-one -6.5 -1.0 5.5
5-Methylfuran-2(5H)-one -6.3 -0.9 5.4
2-(4-chlorophenyl)-1-((furan-2-yl)methyl)-4,5-dimethyl-1H-imidazole -5.28 -1.27 4.01 malayajournal.org

Values are representative and intended to illustrate general trends.

Transition State Analysis for Reaction Mechanisms

Understanding the mechanism of a chemical reaction requires the identification of transition states, which are first-order saddle points on the potential energy surface. researchgate.netrowansci.com Computational methods, particularly DFT, are used to locate the geometry of a transition state and calculate its energy. youtube.com The energy difference between the reactants and the transition state defines the activation energy, a key factor in determining the reaction rate. fossee.in

For this compound, transition state analysis could be applied to various potential reactions, such as nucleophilic addition to the carbonyl groups or cycloaddition reactions if one of the enol tautomers acts as a diene or dienophile. scribd.comnih.gov For instance, in a reaction with a nucleophile, calculations would model the approach of the nucleophile to one of the carbonyl carbons, and algorithms like the Berny optimization or the synchronous transit-guided quasi-Newton (STQN) method could be used to find the transition state structure. researchgate.net A frequency calculation is then performed to confirm the presence of a single imaginary frequency, which corresponds to the vibrational mode along the reaction coordinate. rowansci.com

Molecular Dynamics (MD) Simulations for Conformational Space Exploration

While quantum chemical calculations are excellent for studying static properties, Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. MD simulations solve Newton's equations of motion for a system of atoms, allowing for the exploration of the molecule's conformational space and its interactions with the surrounding environment.

For this compound, MD simulations can reveal the flexibility of the furanone ring and the rotational freedom of the ethyl substituent. Such simulations, often performed using force fields like AMBER or CHARMM, can model the molecule's behavior in a solvent box (e.g., water or DMSO), providing a more realistic picture of its solution-phase dynamics. stuba.skresearchgate.net This is particularly important for understanding how the molecule might interact with a biological target, such as the active site of an enzyme. MD simulations on furanone derivatives have been used to study their binding modes to quorum-sensing receptors, highlighting the importance of substituent flexibility and interactions with the solvent. nih.gov

In Silico Prediction of Spectroscopic Parameters

Computational chemistry offers powerful tools for predicting spectroscopic properties, which can be invaluable for structure elucidation and characterization. For this compound, methods exist to predict its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectra.

NMR chemical shifts, particularly for ¹H and ¹³C, can be calculated with high accuracy using the Gauge-Including Atomic Orbital (GIAO) method, typically in conjunction with DFT. ruc.dknih.gov These calculations provide theoretical chemical shifts that, when compared with experimental data, can confirm the molecular structure and assign specific signals to the corresponding nuclei. researchgate.netdergipark.org.tr Recent advancements have also incorporated machine learning models to refine DFT-based predictions, leading to even greater accuracy and reduced computational cost. nih.govnih.gov

Table 3: Hypothetical Comparison of Experimental and In Silico Predicted ¹³C NMR Chemical Shifts for a Furanone Derivative

Carbon Atom Predicted Chemical Shift (ppm) Experimental Chemical Shift (ppm)
C=O (Position 2) 170.5 171.2
C=O (Position 4) 195.2 196.0
C-H (Position 3) 45.8 46.5
C-H (Position 5) 78.3 79.1

Data is illustrative of the typical accuracy of modern computational methods.

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) Modeling for Derivatives

QSAR and QSPR are computational modeling techniques that aim to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity or physicochemical properties, respectively. researchgate.netnih.govnih.gov These models are built by calculating a set of molecular descriptors for each compound and then using statistical methods, such as multiple linear regression (MLR) or machine learning algorithms, to create a predictive model.

For derivatives of this compound, QSAR studies could be highly valuable for drug discovery efforts. Furanone derivatives have been investigated as inhibitors of various biological targets, including cyclooxygenase-2 (COX-2) and bacterial quorum sensing systems. nih.govresearchgate.netnih.govmdpi.com A QSAR model for a series of this compound derivatives could identify the key molecular features that contribute to their inhibitory activity, guiding the design of more potent compounds.

Molecular descriptors used in these models can be categorized as constitutional, topological, electronic, or quantum mechanical. frontiersin.org

Table 4: Common Molecular Descriptors Used in QSAR/QSPR Studies of Furanone Derivatives

Descriptor Class Example Descriptors Property Represented
Electronic Dipole Moment, HOMO/LUMO energies Electron distribution, Reactivity
Topological Wiener Index, Kier & Hall Connectivity Indices Molecular branching and size
Thermodynamic Molar Refractivity, LogP Molecular volume, Hydrophobicity

| Quantum Mechanical | Total Energy, Polar Surface Area | Stability, Polarity |

These models, once validated, can be used to predict the activity or properties of novel, unsynthesized derivatives, thereby prioritizing synthetic efforts and accelerating the discovery process. researchgate.net

Sufficient information to construct a detailed article focusing solely on the biological and enzymatic activities of the chemical compound “this compound” is not available in the public domain. Extensive searches for specific data on its antimicrobial, antifungal, and enzyme-inhibiting properties did not yield research findings directly pertaining to this specific molecule.

The available scientific literature discusses the biological activities of related classes of compounds, such as other furanone derivatives, but does not provide the specific mechanistic insights, structure-activity relationships, or enzyme inhibition data for this compound as required by the requested outline. Therefore, it is not possible to generate a scientifically accurate article that strictly adheres to the provided structure and focuses exclusively on the specified compound without resorting to speculation or misattribution of data from other molecules.

Biological Activity and Mechanistic Insights of 5 Ethylfuran 2,4 3h,5h Dione Derivatives in Vitro and Preclinical Models

Anti-inflammatory and Analgesic Properties (In Vitro/Cellular Models)

Derivatives of the furanone scaffold have demonstrated notable anti-inflammatory properties in various in vitro and cellular models. Research into heterocyclic compounds, including 4,5-diarylfuran-3(2H)-ones, has identified their potential as inhibitors of cyclooxygenase (COX) enzymes, which are key mediators of inflammation. nih.govnih.gov Certain furan-3(2H)-one derivatives have shown significant inhibitory activity against COX-1. nih.govnih.gov For instance, a fluorine-substituted derivative of -SOMe substituted furan-3(2H)-ones exhibited a COX-1 IC50 value of 2.8 μM. nih.govnih.gov The anti-inflammatory potential of related heterocyclic structures, such as substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-diones, has also been evaluated using methods like human red blood cell (HRBC) membrane stabilization, where compounds showed high levels of inhibition at concentrations of 500 μg/mL. nih.gov

The anti-inflammatory effects of furanone derivatives and related compounds are linked to their ability to modulate key inflammatory mediators. Studies have shown that these compounds can influence the production of pro-inflammatory cytokines. For example, certain novel compounds have been found to significantly reduce the production of cytokines such as Interleukin-6 (IL-6), Interleukin-1β (IL-1β), and Tumor Necrosis Factor-alpha (TNF-α) in lipopolysaccharide (LPS)-induced macrophages. africaresearchconnects.com The mechanism for this often involves the modulation of critical signaling pathways. africaresearchconnects.com Furthermore, research on other compounds has demonstrated the ability to suppress the production of Interleukin-1 alpha (IL-1α) and prostaglandin (B15479496) E2 (PGE2), while promoting the production of anti-inflammatory cytokines like IL-4 and IL-10. nih.gov This modulation of inflammatory mediators is a key aspect of their therapeutic potential in inflammatory conditions. nih.govnih.gov

Antioxidant and Reactive Aldehyde Scavenging Activities

Furan-containing scaffolds are recognized for their potential antioxidant activities. ijabbr.com Various studies have evaluated furan-based thiosemicarbazides and 1,2,4-triazoles, demonstrating their capacity to act as antioxidants. researchgate.net The antioxidant potential of these derivatives is often assessed using in vitro assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free-radical scavenging method. nih.govnih.gov

In one study, several 1,2,4-triazole (B32235) derivatives containing a furan (B31954) moiety exhibited excellent antioxidant activity, with some compounds showing higher lipid peroxidation inhibitory activity than the standard alpha-tocopherol (B171835) (α-TOC) and greater DPPH scavenging activity than butylated hydroxytoluene (BHT). researchgate.net Similarly, novel 5-substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazoles, which are structurally related, have shown very high and significant antioxidant activities in multiple assays. sapub.org The presence of phenolic hydroxyl groups is often a key contributor to the antioxidant capacity of these molecules. sapub.org The inherent reactivity of the 2(5H)-furanone skeleton, which includes a conjugated carbonyl group, also contributes to its biological activity and potential for scavenging reactive species. mdpi.com

Compound ClassAssayKey FindingsReference
Furan-based 1,2,4-triazolesDPPH Scavenging, Lipid PeroxidationSome derivatives showed higher activity than standards BHT and α-TOC. researchgate.net
Spiro Pyrrolo[3,4-d]pyrimidinesDPPH ScavengingCompound 11 showed strong activity (IC50: 33.0 µg/mL) compared to ascorbic acid (IC50: 4.08 µg/mL). nih.gov
5-Substituted-2-(3,4,5-trihydroxyphenyl)-1,3,4-oxadiazolesDPPH Scavenging & other assaysCompounds 3w, 3s, and 3u showed higher activity (IC50: 14.61-16.02 µM) than L-ascorbic acid (IC50: 18.02 µM). sapub.org

Preclinical Investigations in Animal Models (e.g., Hypoglycemic, Anti-ulcer, Antiprotozoal activity)

Derivatives containing furan and thiazolidine-2,4-dione cores have been investigated in various preclinical animal models, demonstrating a range of therapeutic activities.

Hypoglycemic Activity : Several studies have focused on the in-vivo hypoglycemic properties of furan-bearing thiazolidine-2,4-dione derivatives. ijper.org In studies using alloxan-induced diabetic Wistar albino rats, certain derivatives showed significant hypoglycemic effects. nih.gov For example, compounds with electron-releasing groups (-OH and –OCH3) were found to possess significant activity in both acute and chronic studies. ijper.org Some thiazolidine-2,4-dione derivatives have also been shown to reduce blood glucose and improve glucose tolerance in mice. nih.gov

Anti-ulcer Activity : The anti-ulcer potential of furanone derivatives has been explored in animal models. nih.gov Research on 5-(2-ethenyl substituted)-3(2H)-furanones revealed that compounds with electron-withdrawing substituents on an attached aromatic ring or those containing heterocyclic nuclei like pyridine (B92270) or quinoline (B57606) had the best activity in models such as the ethanol-necrosis model. nih.gov Related structures, such as 5-benzylthiazolidine-2,4-dione (B3032654) derivatives, have also been investigated for their anti-ulcer properties. nih.gov These studies often use models of ulcers induced by agents like acidified aspirin (B1665792) and indomethacin (B1671933) to evaluate the cytoprotective action of the compounds. nih.gov

Antiprotozoal Activity : The 5-nitrofuran scaffold is a known feature in compounds with antiprotozoal activity. Studies on various nitro-heterocyclic compounds have shown their efficacy against protozoa like Trypanosoma brucei. mdpi.com For instance, a class of 5-nitro-2-furancarboxylamides displayed potent trypanocidal activity, with some compounds showing IC50 values in the nanomolar range against T. b. brucei and T. b. rhodesiense. mdpi.com In vivo evaluation in mouse models of Human African Trypanosomiasis (HAT) has been used to confirm the efficacy of related nitro-heterocyclic derivatives. mdpi.com

In preclinical studies, identifying the molecular targets of these derivatives is crucial for understanding their mechanism of action. For hypoglycemic furan-thiazolidinedione derivatives, Peroxisome Proliferator-Activated Receptor-gamma (PPARγ) has been identified as a key target receptor. ijper.orgresearchgate.net The interaction with this nuclear receptor is a well-established mechanism for the antidiabetic effects of the thiazolidinedione class of drugs. researchgate.net

For anti-inflammatory furanones, cyclooxygenase (COX) enzymes are primary targets. nih.govnih.gov The evaluation of inhibitory activity against COX-1 and COX-2 helps to validate these enzymes as the molecular targets responsible for the observed anti-inflammatory effects. nih.gov In other areas, research has identified novel targets; for example, specific 2-(4-methylfuran-2(5H)-ylidene)malononitrile derivatives were identified as agonists for the G protein-coupled receptor 35 (GPR35), a poorly characterized orphan receptor. nih.govnih.govresearchgate.net This was validated using antagonist assays, receptor internalization, and β-arrestin translocation assays. nih.govnih.gov

Molecular Docking and Receptor Binding Studies for Biological Targets

Molecular docking studies are frequently employed to elucidate the binding interactions between furanone derivatives and their biological targets at a molecular level. These computational studies help to predict binding affinities and visualize the orientation of the compounds within the active site of a protein, corroborating experimental findings.

For hypoglycemic agents, docking studies have been performed to analyze the binding interactions of furan-bearing thiazolidine-2,4-diones with the PPARγ receptor (PDB ID: 2PRG). ijper.orgresearchgate.net These studies revealed that derivatives with high experimental activity also exhibited significant binding affinity and low binding energy values, comparable to standard ligands like rosiglitazone. ijper.orgresearchgate.net

In the context of anti-inflammatory activity, docking has been used to investigate the binding of benzofuran (B130515) derivatives to targets like α-glucosidase and protein tyrosine phosphatase 1B (PTP1B). nih.gov Similarly, for antibacterial furanone derivatives, molecular docking was performed to identify key structural features and their interactions with the binding site of the LasR receptor in Pseudomonas aeruginosa. nih.gov These computational approaches are invaluable for understanding structure-activity relationships and guiding the design of more potent and selective derivatives.

Compound ClassBiological TargetKey Docking FindingsReference
Furan-bearing Thiazolidine-2,4-dionesPPARγ (PDB: 2PRG)Compounds 2d and 2g showed high binding energy (-9.02 and -8.61 kcal/mol). ijper.org
5-substituted 3,4-dihalo-5H-furan-2-onesLasR receptor (Pseudomonas aeruginosa)Identified key structural features for binding and biofilm inhibition. nih.gov
5-acetyl-2-aryl-6-hydroxybenzo[b]furansα-glucosidase, PTP1BInvestigated interactions in modelled complexes to explain inhibitory activity. nih.gov
Substituted 5-[morpholino(phenyl)methyl]-thiazolidine-2,4-dionesPPARγUsed to find the best-fit ligands and correlate with hypoglycemic activity. nih.gov

Potential Applications of 5 Ethylfuran 2,4 3h,5h Dione in Advanced Materials and Chemical Synthesis

Role as Intermediates in Organic Synthesis

The tetronic acid scaffold is a valuable building block in synthetic chemistry due to its multiple reactive sites. 5-Ethylfuran-2,4(3H,5H)-dione shares this versatility, serving as a key intermediate in the construction of diverse molecular architectures.

Heterocyclic compounds are of paramount importance in medicinal and materials chemistry. This compound is an excellent precursor for the synthesis of more complex heterocyclic systems. The parent compound, tetronic acid, is widely used in multicomponent reactions (MCRs), which are efficient processes that combine three or more reactants in a single step to form a complex product. nih.gov These reactions leverage the dicarbonyl nature of the molecule to construct a wide array of fused and spirocyclic heterocyclic frameworks. nih.gov For instance, tetronic acid can react with various aldehydes and nitrogen-containing compounds to yield complex structures like pyrido[2,3-d]pyrimidines. nih.gov The ethyl group at the 5-position of this compound can influence the reaction's stereochemistry and the resulting product's physical properties, such as solubility.

The synthesis of this compound has been accomplished through methods analogous to those used for other tetronic acids, such as the cyclization of appropriately substituted malonates, or via the hydrogenation of 5-ethylidenetetronic acid. rsc.org Once formed, the molecule can undergo various transformations. The acidic proton on the C3 carbon allows for a range of C-alkylation reactions, enabling the introduction of new carbon-carbon bonds. Furthermore, the enolic hydroxyl group can be targeted in O-alkylation reactions to produce 4-alkoxyfuranone derivatives, which are themselves useful intermediates in natural product synthesis. These reactions highlight the role of this compound as a foundational scaffold for building molecular complexity.

Applications in Polymer Chemistry

While specific studies detailing the use of this compound in polymer chemistry are not extensively documented, the inherent reactivity of the furanone core suggests several potential applications. The double bond within the enol form of the ring could potentially participate in addition polymerization reactions. Moreover, the hydroxyl and carbonyl functional groups offer sites for modification or for direct incorporation into polymer backbones, for example, through the formation of polyesters or polyethers. The lactone ring could also be utilized in ring-opening polymerization to yield functionalized aliphatic polymers. These potential applications position this compound as a candidate monomer for creating novel polymers with tailored properties, representing a promising area for future research.

Potential in Agrochemical Research

The tetronic acid moiety is a well-established pharmacophore in the agrochemical industry. uct.cluct.clresearchgate.net Several commercial pesticides are derivatives of tetronic acid, functioning as potent insecticides and acaricides. uct.cluct.cl These compounds typically act by inhibiting the enzyme acetyl-CoA carboxylase (ACCase), which is crucial for lipid biosynthesis in pests. uct.cluct.clresearchgate.net The disruption of this metabolic pathway leads to the death of target insects and mites.

Given that this compound shares the core tetronic acid structure, it is a strong candidate for development into new agrochemical agents. Research on other substituted tetronic acids has demonstrated a range of biological activities, including fungicidal properties and effects on plant growth, where some derivatives stimulate root growth while others are inhibitory. oup.com This suggests that derivatives of this compound could be explored for a wide spectrum of agrochemical applications beyond insecticides.

Compound Name Class Mode of Action Primary Use
SpirodiclofenTetronic Acid DerivativeAcetyl-CoA carboxylase (ACCase) inhibitorAcaricide (Mite control)
SpiromesifenTetronic Acid DerivativeAcetyl-CoA carboxylase (ACCase) inhibitorInsecticide / Acaricide
SpirotetramatTetramic Acid DerivativeAcetyl-CoA carboxylase (ACCase) inhibitorInsecticide (Sucking insects)

Contribution to Flavor and Fragrance Chemistry

Many furanone derivatives are known for their significant contributions to the flavor and aroma of various foods and fragrances. Compounds with a furanone core are often associated with sweet, fruity, and caramel-like notes. While the specific sensory profile of this compound is not detailed in the current literature, its structure is analogous to other known flavor-active compounds. The type and position of alkyl substituents on the furanone ring are critical in determining the specific odor and taste characteristics. Therefore, this compound represents a molecule of interest for sensory analysis and could potentially be utilized as a novel flavoring agent or fragrance ingredient, pending further investigation into its organoleptic properties.

Future Research Directions and Concluding Perspectives on 5 Ethylfuran 2,4 3h,5h Dione

Exploration of Novel Synthetic Routes

The development of efficient and versatile synthetic methodologies is paramount for advancing the study of any bioactive compound. For 5-Ethylfuran-2,4(3H,5H)-dione, future research should focus on the exploration of novel synthetic routes that offer improvements in yield, scalability, and stereocontrol. One reported synthesis involves the treatment of diethyl α-(chloroacetyl)malonate with triethylamine (B128534) to yield an intermediate which is then converted to 5-ethyl-tetronic acid. rsc.org

Future synthetic strategies could include:

Asymmetric Synthesis: Developing enantioselective routes to access specific stereoisomers of this compound is crucial, as different enantiomers may exhibit distinct biological activities and toxicological profiles.

Catalytic Methods: Investigating the use of transition metal catalysis or organocatalysis could lead to more efficient and environmentally friendly synthetic pathways.

Flow Chemistry: The application of continuous flow technologies could enable better control over reaction parameters, leading to higher yields and purity, as well as facilitating safer and more scalable production.

Bio-catalysis: Employing enzymes for key synthetic steps could offer high selectivity and milder reaction conditions, aligning with the principles of green chemistry.

Discovery of Undiscovered Reactivity Patterns

A thorough understanding of a molecule's reactivity is fundamental to its application in medicinal chemistry and materials science. While the general reactivity of the furanone ring is known, the specific reactivity patterns of this compound warrant deeper investigation. The presence of a chiral center at the C5 position and the dicarbonyl functionality suggests a rich and complex chemical behavior. nih.gov

Future research in this area should aim to:

Map the Reactivity of the Dicarbonyl Moiety: Explore reactions such as aldol (B89426) condensations, Knoevenagel condensations, and other C-C bond-forming reactions at the C3 position. nih.gov

Investigate Ring-Opening and Ring-Transformation Reactions: Understanding the stability of the furanone ring under various conditions and exploring its potential to be transformed into other heterocyclic systems could open up new avenues for derivatization.

Explore Cycloaddition Reactions: The double bond in the furanone ring could potentially participate in cycloaddition reactions, such as Diels-Alder reactions, to generate complex polycyclic structures. researchgate.net

Study the Influence of the C5-Ethyl Group: Elucidate how the ethyl substituent at the C5 position influences the reactivity of the furanone core through steric and electronic effects.

Advanced Mechanistic Elucidation of Biological Activities

Furanone derivatives have been reported to possess a broad spectrum of biological activities, including anti-inflammatory, anticancer, antibacterial, and antiviral properties. nih.govresearchgate.netwisdomlib.orgutripoli.edu.lynih.gov The specific biological activities of this compound are not yet well-defined, presenting a significant opportunity for future research.

Key areas for investigation include:

Broad-Spectrum Biological Screening: Conducting comprehensive screening of this compound against a wide range of biological targets, including enzymes, receptors, and whole-cell assays, to identify its primary biological functions.

Target Identification and Validation: For any identified biological activity, the next crucial step is to identify the specific molecular target(s) through techniques such as affinity chromatography, proteomics, and genetic approaches.

In-depth Mechanistic Studies: Once a target is identified, detailed mechanistic studies should be performed to understand how this compound interacts with its target at the molecular level. This could involve structural biology techniques like X-ray crystallography and NMR spectroscopy, as well as computational modeling.

Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a library of analogues of this compound to establish clear structure-activity relationships, which will guide the design of more potent and selective compounds.

Development of Next-Generation Derivatives with Enhanced Selectivity

Building upon a solid understanding of the synthesis, reactivity, and biological activity of this compound, the development of next-generation derivatives with improved properties will be a key research focus. Enhanced selectivity is a critical goal in drug discovery to minimize off-target effects and improve the therapeutic index.

Strategies for developing improved derivatives include:

Bioisosteric Replacement: Replacing the ethyl group or other parts of the molecule with bioisosteres to fine-tune its physicochemical properties and biological activity.

Conformational Restriction: Introducing conformational constraints into the molecule to lock it into a bioactive conformation, which can lead to increased potency and selectivity.

Hybrid Molecule Design: Combining the this compound scaffold with other known pharmacophores to create hybrid molecules with dual or synergistic activities.

Prodrug Approaches: Designing prodrugs of this compound to improve its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion (ADME).

Integration of Artificial Intelligence and Machine Learning in Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing chemical research and drug discovery. These powerful computational tools can accelerate the research and development process for this compound in several ways.

Future applications of AI and ML in this field include:

Predictive Modeling for Synthesis and Reactivity: Developing ML models to predict the outcomes of chemical reactions, identify optimal reaction conditions, and even propose novel synthetic routes.

Virtual Screening and Drug Design: Using AI-powered platforms to screen large virtual libraries of compounds for potential biological activity against specific targets and to design novel derivatives of this compound with desired properties.

QSAR and ADMET Prediction: Building quantitative structure-activity relationship (QSAR) models to predict the biological activity of new derivatives and using in silico tools to predict their ADMET properties early in the drug discovery pipeline.

Analysis of High-Throughput Screening Data: Employing machine learning algorithms to analyze large datasets from high-throughput screening campaigns to identify hits and elucidate complex biological patterns.

Sustainability and Green Chemistry in Furanone Research

The principles of green chemistry are increasingly important in all areas of chemical research and manufacturing. Future research on this compound should prioritize the development of sustainable and environmentally friendly processes.

Key aspects of green chemistry to be integrated into furanone research include:

Use of Renewable Feedstocks: Exploring the synthesis of this compound and its derivatives from renewable biomass sources.

Atom Economy: Designing synthetic routes that maximize the incorporation of all starting materials into the final product, thereby minimizing waste.

Safer Solvents and Reagents: Replacing hazardous solvents and reagents with greener alternatives, such as water, supercritical fluids, or bio-based solvents.

Energy Efficiency: Developing synthetic methods that can be conducted at ambient temperature and pressure to reduce energy consumption.

Catalysis: Utilizing catalytic processes, including biocatalysis and heterogeneous catalysis, to improve reaction efficiency and reduce waste.

Q & A

Q. What are the primary synthetic routes for 5-Ethylfuran-2,4(3H,5H)-dione, and how can reaction conditions be optimized?

The synthesis typically involves cyclization of keto-ester precursors or functionalization of furanone scaffolds. For example, substituted furanones can be synthesized via acid-catalyzed cyclization of β-keto esters under reflux conditions . Optimization may include varying catalysts (e.g., Lewis acids), temperature (70–120°C), and solvent polarity to improve yield and purity. Reaction progress should be monitored via TLC or HPLC, with purification by recrystallization or column chromatography .

Q. Which analytical techniques are critical for characterizing this compound?

  • NMR Spectroscopy : 1^1H and 13^13C NMR confirm substituent positions and ring conformation (e.g., ethyl group at C5 and carbonyl signals at C2/C4) .
  • IR Spectroscopy : Detect carbonyl stretches (~1750 cm1^{-1}) and hydroxyl groups (~3200 cm1^{-1}) .
  • Elemental Analysis : Verify molecular formula (C6_6H8_8O3_3) and purity (>98%) .
  • X-ray Crystallography : Resolve crystal packing and hydrogen-bonding interactions (e.g., O–H⋯O dimers) .

Q. How can researchers experimentally determine the solubility and stability of this compound?

  • Solubility : Perform shake-flask experiments in solvents (water, DMSO, ethanol) at 25°C, followed by UV-Vis quantification .
  • Stability : Conduct accelerated degradation studies under varying pH (2–12), temperature (4–40°C), and light exposure. Monitor decomposition via HPLC .

Q. What safety protocols are recommended for handling this compound?

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent skin/eye contact .
  • Engineering Controls : Use fume hoods for reactions involving volatile solvents.
  • Waste Disposal : Neutralize acidic/basic residues before disposal in designated hazardous waste containers .

Advanced Research Questions

Q. How can the antibacterial activity of this compound derivatives be systematically evaluated?

  • Assay Design : Use broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains .
  • Biofilm Inhibition : Quantify biofilm biomass via crystal violet staining after 24–48 hours of exposure .
  • Controls : Include positive controls (e.g., ciprofloxacin) and solvent-only negatives.

Q. Table 1: Antibacterial Activity of Selected Derivatives

Derivative SubstituentMIC (µg/mL) S. aureusMIC (µg/mL) P. aeruginosa
3,4-Dichloro8.232.5
5-Hydroxy64.0>128
Data adapted from antibacterial studies on furanone derivatives

Q. What structural modifications enhance the compound’s bioactivity, and how are structure-activity relationships (SAR) analyzed?

  • Key Modifications : Introduce electron-withdrawing groups (e.g., Cl at C3/C4) to improve antibacterial potency .
  • SAR Analysis : Compare logP, hydrogen-bond donors/acceptors, and steric effects using QSAR models. Molecular docking can predict interactions with bacterial enzymes (e.g., DNA gyrase) .

Q. What experimental challenges arise in synthesizing enantiomerically pure forms?

  • Chiral Resolution : Use chiral HPLC columns (e.g., amylose-based) or enzymatic kinetic resolution .
  • Racemization Risk : Avoid high temperatures (>80°C) during synthesis to prevent epimerization .

Q. How should researchers address contradictions in reported biological activity data?

  • Reproducibility Checks : Replicate studies under identical conditions (pH, inoculum size).
  • Meta-Analysis : Compare datasets using statistical tools (e.g., ANOVA) to identify outliers. Contradictions may arise from strain variability or assay protocols .

Q. What regulatory guidelines apply to preclinical studies involving this compound?

  • IACUC/IRB Approval : Required for in vivo studies.
  • OECD 423 : Follow acute oral toxicity testing guidelines for dose-ranging .

Q. How can computational modeling predict the compound’s reactivity and metabolic pathways?

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic sites prone to oxidation .
  • ADMET Prediction : Use tools like SwissADME to estimate bioavailability and CYP450 metabolism .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
5-Ethylfuran-2,4(3h,5h)-dione
Reactant of Route 2
5-Ethylfuran-2,4(3h,5h)-dione

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.